N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20415015
InChI: InChI=1S/C18H15BrF2N4OS/c1-10-5-3-4-6-12(10)17-23-24-18(25(17)2)27-9-15(26)22-16-13(19)7-11(20)8-14(16)21/h3-8H,9H2,1-2H3,(H,22,26)
SMILES:
Molecular Formula: C18H15BrF2N4OS
Molecular Weight: 453.3 g/mol

N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC20415015

Molecular Formula: C18H15BrF2N4OS

Molecular Weight: 453.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-bromo-4,6-difluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C18H15BrF2N4OS
Molecular Weight 453.3 g/mol
IUPAC Name N-(2-bromo-4,6-difluorophenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C18H15BrF2N4OS/c1-10-5-3-4-6-12(10)17-23-24-18(25(17)2)27-9-15(26)22-16-13(19)7-11(20)8-14(16)21/h3-8H,9H2,1-2H3,(H,22,26)
Standard InChI Key BLMHCQVRGPMYQU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3Br)F)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-(2-bromo-4,6-difluorophenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide, reflects its intricate structure. Key features include:

  • A 2-bromo-4,6-difluorophenyl group attached to the acetamide nitrogen.

  • A 4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl moiety connected via a sulfanyl (-S-) bridge.

  • A central acetamide backbone facilitating molecular interactions.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC18H15BrF2N4OS\text{C}_{18}\text{H}_{15}\text{BrF}_{2}\text{N}_{4}\text{OS}
Molecular Weight453.3 g/mol
SMILES NotationCC1=CC=CC=C1C2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3Br)F)F
InChI KeyBLMHCQVRGPMYQU-UHFFFAOYSA-N

The presence of bromine and fluorine atoms enhances electronegativity and potential halogen bonding, which may influence binding affinity in biological systems . The triazole ring contributes to stability and aromatic interactions, while the sulfanyl group offers sites for redox activity or nucleophilic substitution.

Synthesis Pathways

Synthesis of this compound likely involves multi-step organic reactions, as inferred from analogous structures . A generalized approach includes:

  • Triazole Ring Formation: Cyclization of thiosemicarbazides or Huisgen 1,3-dipolar cycloaddition to construct the 1,2,4-triazole core .

  • Sulfanyl Acetamide Linkage: Coupling the triazole derivative with a bromoacetamide intermediate via nucleophilic substitution, leveraging the sulfhydryl group’s reactivity.

  • Halogenation: Introduction of bromine and fluorine atoms at specified positions on the phenyl rings through electrophilic aromatic substitution or directed ortho-metalation .

Critical challenges include regioselectivity in triazole substitution and minimizing side reactions during halogenation. Optimization of reaction conditions (e.g., temperature, catalysts) is essential to improve yield.

Hypothesized Biological Applications

While direct pharmacological data for this compound remain limited, structural analogs provide insights into potential applications:

Antimicrobial Activity

Triazole-containing compounds exhibit broad-spectrum antimicrobial properties by inhibiting enzymes like lanosterol 14α-demethylase in fungi. The sulfanyl group may enhance membrane permeability, while halogen atoms disrupt microbial DNA synthesis .

Table 2: Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey DifferencesPotential Activity
Target CompoundC18H15BrF2N4OS\text{C}_{18}\text{H}_{15}\text{BrF}_{2}\text{N}_{4}\text{OS}2-methylphenyl substituentAntimicrobial, Anticancer
N-(2-Bromo-4,5-difluorophenyl)acetamide C8H6BrF2NO\text{C}_{8}\text{H}_{6}\text{BrF}_{2}\text{NO}Simpler structure, no triazoleEnzyme inhibition
3-Methylphenyl Analog C18H15BrF2N4OS\text{C}_{18}\text{H}_{15}\text{BrF}_{2}\text{N}_{4}\text{OS}3-methylphenyl substituentReduced steric hindrance

The 2-methylphenyl group in the target compound may induce steric effects that modulate binding specificity compared to its 3-methylphenyl counterpart .

Future Research Directions

  • Pharmacological Profiling: Screen against bacterial, fungal, and cancer cell lines to validate hypothesized activities.

  • Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., methyl position, halogen type) to optimize efficacy and reduce toxicity .

  • Synthetic Scalability: Develop greener methodologies (e.g., microwave-assisted synthesis) to enhance yield and sustainability.

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